molecular formula C20H13N3O5 B3450565 N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide

N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide

Cat. No.: B3450565
M. Wt: 375.3 g/mol
InChI Key: MRIYKZFYDFIQCP-UHFFFAOYSA-N
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Description

N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and acetamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, such as amines or hydrazones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism by which N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, making it useful in the development of chemosensors .

Comparison with Similar Compounds

N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide can be compared with other benzo[de]isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-11(24)21-13-5-7-14(8-6-13)22-19(25)16-4-2-3-12-9-15(23(27)28)10-17(18(12)16)20(22)26/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIYKZFYDFIQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide
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N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide

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